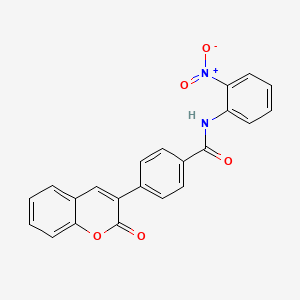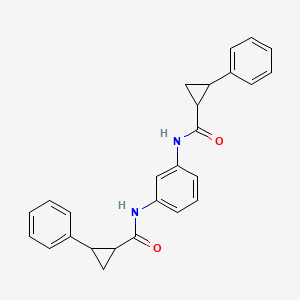
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as NNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NNBC is a yellow crystalline powder with a molecular weight of 401.36 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial infection.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages as a research tool. It is readily available, relatively inexpensive, and has a high purity level. However, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has some limitations as well. It is highly toxic and must be handled with care. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One potential direction is the development of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide-based drugs for the treatment of various diseases such as cancer and microbial infections. Another potential direction is the use of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide as a plant growth regulator and pesticide in agriculture. Further research is also needed to elucidate the mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and to explore its potential applications in industry.
Méthodes De Synthèse
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)benzamide in the presence of a suitable base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide by the addition of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a novel antibiotic agent against drug-resistant bacteria.
In agriculture, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a plant growth regulator. It has been shown to promote the growth of various crops such as wheat, rice, and maize. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a pesticide against various pests such as aphids, spider mites, and whiteflies.
In industry, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a fluorescent probe for the detection of various metal ions such as copper, mercury, and lead. It has also been found to have potential as a material for the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(23-18-6-2-3-7-19(18)24(27)28)15-11-9-14(10-12-15)17-13-16-5-1-4-8-20(16)29-22(17)26/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APULGSSWYVQQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)

![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)
![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)